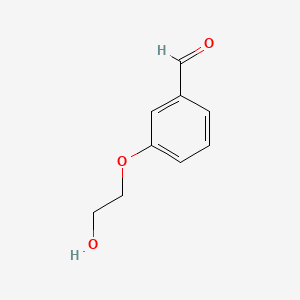

3-(2-Hydroxyethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-hydroxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUCHRXQRHVSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069396 | |

| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60345-97-3 | |

| Record name | 3-(2-Hydroxyethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60345-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060345973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Hydroxyethoxy)benzaldehyde for Advanced Research

This guide provides an in-depth exploration of 3-(2-Hydroxyethoxy)benzaldehyde, a versatile aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple datasheet to offer a comprehensive understanding of its chemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.

Core Molecular Characteristics

This compound is a bifunctional organic compound featuring a benzaldehyde core substituted with a hydroxyethoxy group at the meta position. This unique combination of an aldehyde and a primary alcohol functionality, separated by an ether linkage, imparts a distinct set of properties that make it a valuable building block in medicinal chemistry and materials science.[1]

Structural and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 60345-97-3 | [2] |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | Solid | |

| InChI | 1S/C9H10O3/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7,10H,4-5H2 | [2] |

| SMILES | OCCOc1cccc(C=O)c1 |

Synthesis and Purification: A Practical Approach

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[2][3][4] This venerable yet reliable SN2 reaction is favored for its high yields and operational simplicity.

Causality in Synthetic Strategy

The choice of the Williamson ether synthesis is predicated on the nucleophilic attack of the phenoxide ion of 3-hydroxybenzaldehyde on an electrophilic 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol.[5][6] The reaction is base-mediated, with a common choice being a moderately strong base like potassium carbonate, which is sufficient to deprotonate the phenolic hydroxyl group without inducing unwanted side reactions with the aldehyde functionality. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal for this SN2 reaction as it effectively solvates the cation of the base, thereby liberating the nucleophilic phenoxide for efficient reaction.[7][8]

Experimental Protocol: Synthesis

Reaction Scheme:

A general synthetic workflow for the preparation of this compound.

Materials:

-

3-Hydroxybenzaldehyde

-

2-Chloroethanol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

-

Add 2-chloroethanol (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to 70°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature and pour it into an excess of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by column chromatography followed by recrystallization to achieve high purity.

Column Chromatography:

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal eluent system should be determined by TLC, aiming for an Rf value of approximately 0.3 for the product.[9]

-

Procedure:

-

Dry load the crude product onto a small amount of silica gel.

-

Pack a column with silica gel in the initial eluent.

-

Load the sample onto the column and elute with the solvent gradient.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.[11][12]

-

Recrystallization:

-

Solvent Selection: A suitable solvent for recrystallization is a mixture of ethanol and water. The ideal ratio should be determined experimentally to ensure the compound dissolves in the hot solvent and precipitates upon cooling.[10]

-

Procedure:

-

Dissolve the product from column chromatography in a minimal amount of hot ethanol.

-

Add hot water dropwise until the solution becomes slightly cloudy.

-

Add a few drops of hot ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Spectroscopic and Reactivity Profile

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol, a strong absorption around 1700 cm⁻¹ due to the C=O stretching of the aldehyde, and absorptions in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching.[2] The C-O stretching of the ether and alcohol will appear in the 1250-1050 cm⁻¹ range.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

Aldehyde proton (-CHO): A singlet around 9.9 ppm.

-

Aromatic protons: A complex multiplet pattern between 7.1 and 7.6 ppm.

-

Hydroxyethoxy protons (-OCH₂CH₂OH): Two triplets around 4.1 ppm and 3.9 ppm, each integrating to 2H.

-

Alcohol proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

Aldehyde carbonyl carbon (-CHO): A signal around 192 ppm.

-

Aromatic carbons: Signals between 113 and 160 ppm.

-

Hydroxyethoxy carbons (-OCH₂CH₂OH): Signals around 70 ppm and 61 ppm.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 166. Key fragmentation patterns would likely involve the loss of the aldehyde proton (M-1), the formyl group (M-29), and cleavage of the hydroxyethoxy side chain.[4][13][14]

Reactivity Insights

The reactivity of this compound is governed by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic attack and oxidation. The hydroxyethoxy substituent, being an electron-donating group through resonance, slightly deactivates the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde.[11] However, it can participate in reactions such as oxidation to the corresponding carboxylic acid, reduction to the diol, and various condensation reactions. The primary alcohol offers a site for esterification, etherification, and oxidation under appropriate conditions.

Applications in Drug Discovery and Development

Benzaldehyde and its derivatives have garnered significant attention in oncology research for their potential to overcome treatment resistance and inhibit cancer cell proliferation.[8][15][16][17][18]

Aldehyde Dehydrogenase (ALDH) Inhibition

Several studies have highlighted the role of aldehyde dehydrogenases, particularly ALDH1A3, in cancer stem cells and their contribution to chemoresistance.[19] Benzyloxybenzaldehyde derivatives, structurally analogous to this compound, have been identified as potent and selective inhibitors of ALDH1A3.[19] This suggests that this compound could serve as a valuable scaffold for the design and synthesis of novel ALDH inhibitors.

Workflow for the development of ALDH inhibitors from the this compound scaffold.

The design of such inhibitors often leverages the substrate-binding site of the enzyme, with the benzaldehyde moiety playing a crucial role in interacting with the catalytic center.[19] The hydroxyethoxy group offers a vector for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is classified as a skin and eye irritant.[2][20] It may also cause an allergic skin reaction.[2][20]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood, wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential, particularly as a versatile building block in the synthesis of biologically active molecules. Its accessible synthesis, combined with the reactivity of its dual functional groups, makes it an attractive starting material for the development of novel therapeutics, especially in the context of ALDH inhibition and cancer research. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable molecule into their research and development programs.

References

- 1. princetonbio.com [princetonbio.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. rgcc-international.com [rgcc-international.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. scholarship.richmond.edu [scholarship.richmond.edu]

- 12. orgsyn.org [orgsyn.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 17. innovbiological.com [innovbiological.com]

- 18. sciencedaily.com [sciencedaily.com]

- 19. Separation of Benzaldehyde, 3-ethoxy-2-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of 3-(2-Hydroxyethoxy)benzaldehyde

An In-depth Technical Guide to the Physical Properties of 3-(2-Hydroxyethoxy)benzaldehyde

Introduction: Understanding the Molecular Landscape

This compound (CAS No. 60345-97-3) is a bifunctional organic molecule of increasing interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring an aromatic aldehyde coupled with a flexible, hydrophilic hydroxyethoxy side chain, presents a unique combination of chemical reactivity and physical characteristics. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, making it a valuable building block for more complex molecular architectures.[1] Concurrently, the hydroxyethoxy moiety imparts polarity and hydrogen-bonding capabilities, influencing the compound's solubility, thermal behavior, and interaction with biological systems.

This guide provides a deep dive into the core . As Senior Application Scientists, we recognize that a thorough understanding of a compound's physical characteristics is not merely academic; it is the bedrock of successful experimental design, from ensuring reagent purity and stability to designing robust reaction and purification protocols. Here, we move beyond a simple listing of data points to explore the causality behind these properties and the experimental methodologies required for their rigorous validation.

Section 1: Chemical Identity and Physical State

A precise understanding of a molecule's identity and baseline physical characteristics is the mandatory first step in any scientific investigation. These identifiers form a universal language for researchers, ensuring reproducibility and accuracy.

Core Molecular Identifiers

The fundamental properties of this compound are summarized below. The molecular weight and formula are critical for all stoichiometric calculations in synthesis, while structural identifiers like InChI and SMILES are essential for database searching and in-silico modeling.

| Property | Value | Source(s) |

| CAS Number | 60345-97-3 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | OCCOc1cccc(C=O)c1 | [2] |

| InChI | 1S/C9H10O3/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7,10H,4-5H2 | [1][2] |

| InChIKey | LIUCHRXQRHVSJI-UHFFFAOYSA-N | [1][2] |

Physical Appearance: A Point of Ambiguity

The reported physical state of this compound presents a notable inconsistency across commercial suppliers. Some sources classify it as a solid, while others describe it as a colorless to pale yellow clear liquid.[2] This discrepancy is a critical data point for any researcher. It may be attributable to differences in residual solvent, polymorphic forms, or, most commonly, the purity of the material. The presence of impurities, such as starting materials (e.g., 3-hydroxybenzaldehyde) or byproducts, can significantly depress the melting point, potentially causing a compound that is a solid when pure to appear as a viscous liquid or oil. Therefore, empirical verification of the physical state and purity of each new batch is a non-negotiable step in the quality control workflow.

Section 2: Spectroscopic Profile for Structural Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure. For a compound like this compound, a combination of NMR and IR spectroscopy is required to confirm the connectivity of all atoms and the presence of all key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for this specific compound are not widely published in public databases, we can reliably predict the ¹H and ¹³C NMR spectra based on its constituent parts. This predictive exercise is a crucial skill for chemists to verify that the material in their flask matches the structure on paper. All chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

Aldehyde Proton (-CHO): A sharp singlet is expected between δ 9.9-10.1 ppm . This downfield shift is characteristic of protons attached to a carbonyl carbon.

-

Aromatic Protons (-C₆H₄-): Four protons on the benzene ring will appear between δ 7.1-7.6 ppm . Due to the meta-substitution pattern, they will present as a complex series of multiplets (e.g., triplet, doublet of doublets).

-

Hydroxyl Proton (-OH): A broad singlet, exchangeable with D₂O, is expected around δ 4.8-5.2 ppm . The choice of DMSO-d₆ as a solvent is deliberate here, as its hydrogen-bond accepting nature slows the proton exchange, allowing the -OH peak to be observed more reliably than in chloroform-d.

-

Ethoxy Protons (-OCH₂CH₂O-): Two distinct signals are expected for the ethoxy chain. The protons on the carbon adjacent to the aromatic ring (-Ar-O-CH₂ -) will likely appear as a triplet around δ 4.1-4.3 ppm . The protons on the carbon bearing the hydroxyl group (-CH₂ -OH) will appear further upfield as a triplet around δ 3.7-3.9 ppm .

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

Carbonyl Carbon (-CHO): δ ~192 ppm

-

Aromatic Carbons (-C₆H₄-): δ 110-160 ppm (including the C-O at ~159 ppm and the C-CHO at ~138 ppm)

-

Ethoxy Carbons (-OCH₂CH₂O-): δ ~70 ppm (for -Ar-O-C H₂) and δ ~60 ppm (for -C H₂-OH)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure complete dissolution and to allow for the observation of the exchangeable hydroxyl proton.

-

Dissolution: Vortex the vial until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

References

An In-depth Technical Guide to the Solubility of 3-(2-Hydroxyethoxy)benzaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Hydroxyethoxy)benzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, provides a detailed experimental protocol for its quantitative determination, and offers insights into its behavior in various organic media.

Introduction: The Molecular Profile of this compound

This compound, with a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , is a solid organic compound distinguished by its aromatic benzaldehyde core functionalized with a hydroxyethoxy substituent at the meta position.[1] This unique structural arrangement, featuring a reactive aldehyde group, a hydrophilic hydroxyl moiety, and an ether linkage, imparts a specific polarity and hydrogen bonding capability that dictates its solubility profile. Understanding this profile is paramount for its effective use in synthesis, formulation, and various chemical processes.

Theoretical Framework: Principles Governing Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound presents a nuanced case, with both polar and non-polar characteristics.

-

Polar Attributes: The presence of a hydroxyl (-OH) group and an aldehyde (-CHO) group allows for hydrogen bonding with polar solvents. The ether linkage in the hydroxyethoxy side chain also contributes to its polarity. This suggests a favorable interaction with protic solvents like alcohols (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate). The hydroxyl group, in particular, enhances the potential for hydrogen bonding, which is a significant factor influencing its solubility in polar media.

-

Non-Polar Attributes: The benzene ring constitutes a significant non-polar, hydrophobic portion of the molecule. This aromatic core promotes solubility in non-polar or weakly polar organic solvents such as chloroform and dichloromethane through van der Waals interactions.

The interplay of these features determines the extent to which this compound will dissolve in a given organic solvent. By analogy with structurally similar compounds like 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, which are known to be soluble in common organic solvents like ethanol, methanol, acetone, ether, and chloroform, it is anticipated that this compound will exhibit good solubility in a range of polar and moderately polar organic solvents.[2][3][4][5]

Molecular Interactions Influencing Solubility

The dissolution process can be visualized as an interplay of intermolecular forces between the solute and solvent molecules.

Caption: Key intermolecular forces in the dissolution of this compound.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively reported in the literature, the following table provides a template for researchers to populate using the experimental protocol detailed in this guide. Based on the solubility of analogous compounds, a qualitative prediction of high, moderate, or low solubility is provided.

| Organic Solvent | Chemical Formula | Polarity | Predicted Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | CH₃OH | Polar Protic | High | Data to be determined |

| Ethanol | C₂H₅OH | Polar Protic | High | Data to be determined |

| Acetone | C₃H₆O | Polar Aprotic | High | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderate | Data to be determined |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Moderate | Data to be determined |

| Chloroform | CHCl₃ | Polar Aprotic | Moderate | Data to be determined |

| Tetrahydrofuran | C₄H₈O | Polar Aprotic | High | Data to be determined |

| Hexane | C₆H₁₄ | Non-Polar | Low | Data to be determined |

Experimental Protocol for Solubility Determination

The following detailed protocol outlines the equilibrium shake-flask method, a reliable and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Analytical balance

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the vials and collect the clear supernatant.

-

-

Sample Dilution:

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

-

UV-Vis Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent by scanning a dilute solution.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to construct a calibration curve.

-

Measure the absorbance of the diluted sample solutions at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve (derived from the Beer-Lambert Law, A = εbc), calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Safety and Handling

-

This compound: May cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each solvent before use.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, self-validating experimental protocol, researchers and drug development professionals are equipped to accurately assess its solubility, a critical parameter for optimizing reaction conditions, developing formulations, and ensuring the successful application of this versatile compound.

References

- 1. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]

spectroscopic data for 3-(2-Hydroxyethoxy)benzaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Hydroxyethoxy)benzaldehyde

This guide provides a comprehensive analysis of the , a key organic intermediate. As researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount to the integrity of our work. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not only the data but also the rationale behind the experimental choices and interpretation, ensuring a self-validating approach to structural elucidation.

Introduction: The Molecular Identity

This compound (CAS No: 60345-97-3) is a bifunctional organic molecule featuring an aromatic aldehyde and a primary alcohol connected by an ether linkage.[1] Its utility as a building block in the synthesis of more complex molecules, from pharmaceutical scaffolds to materials science polymers, necessitates a robust and well-documented analytical profile. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its identity, purity, and structural integrity.

Chemical Structure and Properties:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and stereochemistry of the compound.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR provides information on the number of distinct proton environments and their neighboring protons. For this compound, we expect to see signals corresponding to the aldehyde, aromatic, and hydroxyethoxy protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | ~9.98 | Singlet (s) | 1H | The strong deshielding effect of the carbonyl group places this proton significantly downfield.[2] |

| Aromatic (Ar-H) | ~7.10 - 7.55 | Multiplet (m) | 4H | Protons on the benzene ring exhibit complex splitting due to their varied positions relative to two different substituents. The pattern is typical for a 1,3-disubstituted ring.[2][3] |

| Methylene (-O-CH₂ -CH₂OH) | ~4.15 | Triplet (t) | 2H | This methylene group is adjacent to the deshielding ether oxygen and coupled to the other methylene group, resulting in a triplet. |

| Methylene (-OCH₂-CH₂ -OH) | ~3.95 | Triplet (t) | 2H | Adjacent to the hydroxyl group and coupled to the first methylene group, appearing as a triplet slightly upfield from the ether-linked methylene. |

| Hydroxyl (-OH) | Variable | Singlet (s, broad) | 1H | The chemical shift is concentration and solvent-dependent due to hydrogen bonding. The signal is often broad and may not show coupling. |

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but if the compound has limited solubility or if hydrogen-bonding interactions need to be probed more clearly, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate for achieving a good signal-to-noise ratio.

-

Reference: Calibrate the chemical shift scale to the residual solvent peak or to tetramethylsilane (TMS) at 0.00 ppm.[4]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.

Caption: Workflow for ¹H NMR Spectroscopy Experiment.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~192.8 | The aldehyde carbonyl carbon is highly deshielded and appears far downfield, a diagnostic signal for this functional group.[4] |

| Aromatic C-O | ~159.9 | The aromatic carbon directly attached to the ether oxygen is significantly deshielded.[3] |

| Aromatic C-CHO | ~137.8 | The carbon atom to which the aldehyde group is attached. |

| Aromatic C-H & C-C | ~113.0 - 130.5 | The remaining four aromatic carbons appear in this region. Their precise shifts depend on their position relative to the substituents.[3][4] |

| Methylene (-O-CH₂ -CH₂OH) | ~69.5 | The carbon atom adjacent to the deshielding ether oxygen. |

| Methylene (-OCH₂-CH₂ -OH) | ~61.0 | The carbon atom bearing the hydroxyl group, appearing slightly upfield from the other methylene carbon. |

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same spectrometer as for the proton experiment.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying interpretation.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to compensate for the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The PubChem database indicates that an ATR-IR spectrum has been recorded for this compound, providing a reliable reference.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3400 (broad) | O-H stretch | Alcohol (-OH) | The broadness of this peak is a classic indicator of hydrogen bonding from the hydroxyl group.[5] |

| ~3050 | C-H stretch | Aromatic C-H | Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on a benzene ring. |

| ~2930, ~2870 | C-H stretch | Aliphatic C-H | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the ethoxy chain.[6] |

| ~2750 | C-H stretch (Fermi doublet) | Aldehyde (-CHO) | A weaker, but highly diagnostic, C-H stretch for an aldehyde often appears in this region, sometimes alongside the main C=O peak. |

| ~1700 (strong) | C=O stretch | Aldehyde (C=O) | A very strong and sharp absorption in this region is the most prominent feature of an aldehyde or ketone. Its exact position is sensitive to conjugation.[7] |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring.[5] |

| ~1250, ~1050 | C-O stretch | Ether (Ar-O-C), Alcohol (C-OH) | This region, known as the fingerprint region, contains the stretching vibrations for both the aromatic ether and the primary alcohol C-O bonds.[5] |

The ATR technique is ideal for solid samples as it requires minimal sample preparation. The data on PubChem was acquired using a Bruker Tensor 27 FT-IR with an ATR-Neat technique.[1]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the key absorption bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

-

Molecular Ion (M⁺): The primary piece of information is the molecular ion peak. For C₉H₁₀O₃, the expected monoisotopic mass is 166.06 Da.[1] An Electron Ionization (EI) spectrum would show a peak at m/z = 166.

-

Fragmentation Analysis: The stability of the aromatic ring means that fragmentation will likely involve the substituents.

Caption: Predicted EI-MS Fragmentation of this compound.

-

Loss of the Aldehyde Group: Cleavage of the formyl radical (-CHO, 29 Da) would result in a fragment at m/z = 137.

-

Cleavage of the Ether Side-Chain: Benzylic cleavage is common. Loss of the hydroxyethyl radical (•CH₂CH₂OH, 45 Da) would yield a prominent ion at m/z = 121, corresponding to the 3-hydroxybenzaldehyde cation.

-

Further Fragmentation: The fragment at m/z = 121 could subsequently lose carbon monoxide (-CO, 28 Da) to give a fragment at m/z = 93.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and extensive fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl, aldehyde, and ether functional groups, and Mass Spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation patterns. This multi-faceted, self-validating analytical approach is the cornerstone of chemical characterization, providing the certainty required for advanced research and development applications.

References

- 1. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Hydroxyethoxy)benzaldehyde

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Hydroxyethoxy)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the spectrum, offering field-proven insights into structural elucidation using NMR spectroscopy.

Introduction: The Significance of this compound and its Spectroscopic Signature

This compound is an aromatic aldehyde that incorporates a flexible hydroxyethoxy side chain. Its molecular structure, featuring a reactive aldehyde group, an aromatic ring, and a primary alcohol, makes it a versatile building block in organic synthesis. Potential applications span the synthesis of novel pharmaceutical agents, fragrance compounds, and specialized polymers. The precise characterization of this molecule is paramount for its effective utilization, and ¹H NMR spectroscopy stands as the primary tool for confirming its structure and purity.

This guide will deconstruct the ¹H NMR spectrum of this compound, providing a proton-by-proton analysis to illustrate how chemical environment dictates spectral output.

Foundational Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their spatial relationships with neighboring protons. The interpretation of a ¹H NMR spectrum hinges on four key parameters:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

-

Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons.[1][2]

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The N+1 rule is a common guide, where N is the number of equivalent neighboring protons.[1]

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the 2-hydroxyethoxy side chain. The analysis is based on established chemical shift ranges and the electronic effects of the substituents on the benzaldehyde core.[3][4]

Structural Overview and Proton Labeling

To facilitate the spectral analysis, the protons of this compound are labeled as follows:

Caption: Molecular structure of this compound with proton labeling.

Detailed Spectral Analysis

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) | Justification |

| Ha (Aldehyde) | 9.9 - 10.0 | 1H | Singlet (s) | - | The aldehydic proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect. It typically appears as a sharp singlet far downfield. |

| Hb (Aromatic) | 7.1 - 7.6 | 4H | Multiplet (m) | ortho: ~7-9 Hz, meta: ~2-3 Hz | The four aromatic protons are non-equivalent and will exhibit complex splitting patterns due to ortho and meta coupling. The electron-withdrawing aldehyde and electron-donating ether group will influence their chemical shifts. Protons ortho to the aldehyde group (Hb2, Hb4) will be further downfield than those meta (Hb1, Hb3). |

| Hc (-O-CH2-) | ~ 4.1 | 2H | Triplet (t) | ~ 5 Hz | These protons are adjacent to an oxygen atom, causing a downfield shift. They are coupled to the two neighboring Hd protons, resulting in a triplet. |

| Hd (-CH2-OH) | ~ 3.9 | 2H | Triplet (t) | ~ 5 Hz | These protons are adjacent to both an oxygen atom and a methylene group. They are coupled to the two Hc protons, appearing as a triplet. |

| He (-OH) | Variable (broad singlet) | 1H | Singlet (s, broad) | - | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and may not show coupling to adjacent protons.[2] |

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A robust and reproducible protocol is essential for obtaining a high-quality ¹H NMR spectrum.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Materials:

-

This compound (solid)[5]

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a common choice for non-polar to moderately polar compounds).

-

Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a sharp, symmetrical peak for the solvent lock signal, ensuring high resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

-

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its unambiguous identification. By carefully analyzing the chemical shifts, integration, and splitting patterns, a complete assignment of all protons in the molecule can be achieved. This guide serves as a practical resource for researchers, enabling them to confidently interpret the NMR data of this and structurally related compounds, thereby ensuring the integrity of their chemical research and development endeavors.

References

13C NMR of 3-(2-Hydroxyethoxy)benzaldehyde

An In-Depth Technical Guide to the ¹³C NMR of 3-(2-Hydroxyethoxy)benzaldehyde

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of this compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical prediction of the ¹³C NMR spectrum, a detailed experimental protocol for its acquisition, and a systematic approach to spectral interpretation, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

This compound (Molecular Formula: C₉H₁₀O₃) is an aromatic compound featuring an aldehyde, an ether, and a primary alcohol functional group.[1] This combination of functionalities makes it a versatile building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of such organic molecules, providing detailed information about the carbon skeleton.[2][3]

¹³C NMR spectroscopy, specifically, is a powerful tool that allows for the direct observation of the carbon atoms within a molecule.[4][5] Each chemically non-equivalent carbon atom produces a distinct signal in the spectrum, revealing the number of unique carbon environments.[4][6] The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment, offering profound insights into hybridization, bonding, and the nature of neighboring atoms.[4][6][7]

This guide will systematically deconstruct the ¹³C NMR spectrum of this compound, providing a robust framework for its analysis.

Theoretical Framework and Spectral Prediction

Before acquiring an experimental spectrum, a theoretical prediction serves as a critical roadmap for spectral assignment. The structure of this compound, with its nine carbon atoms, is expected to show nine distinct signals in the ¹³C NMR spectrum, assuming a common deuterated solvent that does not induce accidental chemical equivalence.

Figure 1: Numbering scheme for this compound.

The predicted chemical shifts are based on established ranges for different carbon types, considering the electronic effects of the substituents.[6][8][9]

-

Aldehyde Group (-CHO): This is an electron-withdrawing group, which strongly deshields the carbonyl carbon (C7) and influences the aromatic ring.

-

Hydroxyethoxy Group (-OCH₂CH₂OH): The ether oxygen is electron-donating through resonance, shielding the ortho and para positions (C2, C4, C6), but deshielding the directly attached carbon (C3) via its inductive effect.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Carbon Type | Expected Chemical Shift (δ, ppm) | Justification |

| C7 | Aldehyde (C=O) | 190 - 195 | The carbonyl carbon is highly deshielded due to the double bond to oxygen and its sp² hybridization. This is a characteristic signal for aldehydes.[10] |

| C3 | Aromatic (C-O) | 155 - 160 | Aromatic carbon directly bonded to the electronegative ether oxygen is significantly deshielded. |

| C1 | Aromatic (C-CHO) | 136 - 140 | Quaternary carbon attached to the electron-withdrawing aldehyde group is deshielded.[10] |

| C5 | Aromatic (CH) | 129 - 132 | Aromatic methine carbon meta to the ether and meta to the aldehyde. Its chemical shift is similar to that of unsubstituted benzene. |

| C6 | Aromatic (CH) | 122 - 126 | Aromatic methine carbon ortho to the aldehyde group (deshielding) but para to the electron-donating ether group (shielding). The net effect is moderate deshielding. |

| C4 | Aromatic (CH) | 120 - 124 | Aromatic methine carbon para to the aldehyde and ortho to the ether. The shielding effect from the ether group is expected to be strong here. |

| C2 | Aromatic (CH) | 112 - 118 | Aromatic methine carbon ortho to the electron-donating ether group, leading to significant shielding and an upfield shift. |

| C8 | Aliphatic (O-CH₂) | 68 - 72 | sp³ carbon bonded to the phenoxy oxygen is deshielded by the electronegative atom.[6][7] |

| C9 | Aliphatic (CH₂-OH) | 60 - 64 | sp³ carbon bonded to the hydroxyl oxygen is also deshielded, but typically less so than the carbon attached to the phenoxy group.[6][7] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters. The following protocol provides a self-validating system for obtaining reliable data.

Figure 2: Standard workflow for ¹³C NMR and DEPT spectral acquisition.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative, particularly if solubility is an issue, and it will prevent the exchange of the hydroxyl proton.

-

Concentration: Weigh 15-25 mg of this compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent.

-

Standard: For precise referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.0 ppm).[10] However, referencing to the known solvent peak is more common practice.[11][12][13]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

Spectrometer Configuration and Calibration

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[14][15]

-

Tuning: Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure maximum signal transmission and sensitivity.[14][15]

Data Acquisition Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz).

Table 2: Recommended Acquisition Parameters for ¹³C NMR

| Parameter | Value | Rationale |

| Pulse Program | zgpg30 (Bruker) | Standard ¹³C acquisition with proton decoupling and a 30° pulse angle for faster acquisition. |

| Spectral Width (SW) | ~240 ppm (0-240 ppm) | Covers the entire expected range of chemical shifts for organic molecules.[5][16][17] |

| Acquisition Time (AQ) | 1 - 2 seconds | Provides good digital resolution for sharp peaks.[14] |

| Relaxation Delay (D1) | 2 seconds | A sufficient delay for most carbons to relax. For truly quantitative results, this should be increased to 5 times the T₁ of the slowest-relaxing carbon (often quaternary carbons).[14][18] |

| Number of Scans (NS) | 1024 - 4096 | ¹³C has a low natural abundance (1.1%), requiring signal averaging to achieve an adequate signal-to-noise ratio.[2][19] |

Advanced Spectral Editing: DEPT for Structural Validation

While the broadband-decoupled ¹³C spectrum provides the chemical shifts, it does not directly reveal the number of attached protons. Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that provides this crucial information, allowing for unambiguous assignment of CH, CH₂, and CH₃ groups.[20][21][22][23] Quaternary carbons do not appear in DEPT spectra.[7][22]

-

DEPT-90: This experiment shows signals only for methine (CH) carbons.[7][20][21]

-

DEPT-135: This experiment shows methine (CH) and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative (inverted) peaks.[7][20][21][23]

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively determine the type of each carbon.

Table 3: Expected DEPT Results for this compound

| Carbon Atom | Carbon Type | DEPT-90 Signal | DEPT-135 Signal |

| C7 | CH | Positive | Positive |

| C1 | C (Quaternary) | None | None |

| C3 | C (Quaternary) | None | None |

| C2 | CH | Positive | Positive |

| C4 | CH | Positive | Positive |

| C5 | CH | Positive | Positive |

| C6 | CH | Positive | Positive |

| C8 | CH₂ | None | Negative |

| C9 | CH₂ | None | Negative |

Integrated Spectral Analysis and Conclusion

The final step is to correlate the data from all acquired spectra to produce a complete and validated assignment.

-

Count Signals: The broadband-decoupled ¹³C spectrum should display nine distinct peaks, corresponding to the nine unique carbons.

-

Identify Quaternary Carbons: The two signals present in the ¹³C spectrum but absent from both DEPT spectra are assigned to the quaternary carbons, C1 and C3. Based on the predicted chemical shifts, the downfield signal (~155-160 ppm) is C3 (attached to oxygen), and the other (~136-140 ppm) is C1.

-

Identify CH₂ Carbons: The two negative signals in the DEPT-135 spectrum are assigned to the methylene carbons, C8 and C9. The more deshielded signal (~68-72 ppm) corresponds to C8, and the slightly more shielded signal (~60-64 ppm) corresponds to C9.

-

Identify CH Carbons: The remaining five signals, which appear as positive peaks in both the DEPT-90 and DEPT-135 spectra, are assigned to the five methine carbons: C2, C4, C5, C6, and the aldehyde C7.

-

Assign CH Carbons: The most downfield of these (190-195 ppm) is unequivocally the aldehyde carbon, C7. The remaining four aromatic CH carbons (C2, C4, C5, C6) can be assigned based on their predicted chemical shifts as outlined in Table 1. For definitive assignment of closely spaced aromatic signals, more advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be required.[3][24]

By following this systematic approach—from theoretical prediction to advanced experimental validation—researchers can confidently elucidate and verify the carbon framework of this compound, ensuring the structural integrity of this important chemical intermediate.

References

- 1. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 3. anuchem.weebly.com [anuchem.weebly.com]

- 4. fiveable.me [fiveable.me]

- 5. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. epfl.ch [epfl.ch]

- 14. benchchem.com [benchchem.com]

- 15. chem.uiowa.edu [chem.uiowa.edu]

- 16. 13C Applications [ch.ic.ac.uk]

- 17. epfl.ch [epfl.ch]

- 18. sc.edu [sc.edu]

- 19. studylib.net [studylib.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 22. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

An In-depth Technical Guide to the Infrared Spectrum of 3-(2-Hydroxyethoxy)benzaldehyde

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(2-Hydroxyethoxy)benzaldehyde, a molecule of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize IR spectroscopy for structural elucidation and quality control. We will delve into the theoretical principles governing the vibrational modes of this molecule, present a detailed experimental protocol for acquiring a high-quality spectrum, and offer an in-depth interpretation of the spectral data, supported by authoritative references.

Molecular Structure and Expected Vibrational Modes

This compound (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) is a multifunctional aromatic compound.[1] Its structure incorporates a benzene ring substituted with an aldehyde group and a hydroxyethoxy group. This unique combination of functional groups—aromatic ring, aldehyde, ether, and primary alcohol—gives rise to a characteristic and interpretable infrared spectrum. A thorough understanding of the expected vibrational frequencies for each functional group is paramount for accurate spectral analysis.

The principal vibrational modes anticipated in the IR spectrum of this compound are:

-

O-H Stretch (Alcohol): A broad absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding.[2]

-

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. The aldehydic C-H stretch is a particularly diagnostic feature, expected to produce one or two weak but sharp bands in the 2850-2700 cm⁻¹ range.[3][4]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band corresponding to the carbonyl stretch of the aromatic aldehyde is predicted to be in the range of 1710-1685 cm⁻¹.[3][5] Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.[4]

-

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene ring will produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Ether and Alcohol): The spectrum will contain strong C-O stretching bands. Phenyl alkyl ethers typically show two strong absorptions around 1250 cm⁻¹ (asymmetric C-O-C stretch) and 1050 cm⁻¹ (symmetric C-O-C stretch).[6][7][8][9] The C-O stretch of the primary alcohol will also contribute to the absorption in the 1050-1150 cm⁻¹ region.[2]

-

O-H Bend (Alcohol): A broad and weak absorption due to the in-plane bending of the O-H group is expected around 1440-1395 cm⁻¹.

-

C-H Bends (Aromatic): Out-of-plane (OOP) C-H bending vibrations of the substituted benzene ring will give rise to strong bands in the fingerprint region (below 900 cm⁻¹), which are indicative of the substitution pattern.

Experimental Protocol: Acquiring the ATR-IR Spectrum

To obtain a high-quality and reproducible IR spectrum of this compound, an Attenuated Total Reflectance (ATR) FT-IR spectroscopic method is recommended. This technique is ideal for solid samples and requires minimal sample preparation.

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory. A Bruker Tensor 27 FT-IR or equivalent is suitable.[1]

-

Sample: this compound, solid.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol or ethanol.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum will account for the absorbance of the ATR crystal and the atmospheric components.

-

Typical parameters for background collection are 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The applied force should be sufficient to create a good contact area without damaging the crystal.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 32 scans at 4 cm⁻¹ resolution).

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Cleaning:

-

After data acquisition, clean the ATR crystal and press tip thoroughly with isopropanol or ethanol to remove all traces of the sample.

-

Process the acquired spectrum as needed. This may include baseline correction and ATR correction if quantitative analysis is desired. For qualitative identification, the raw spectrum is often sufficient.

-

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring the ATR-IR spectrum.

Interpretation of the IR Spectrum

The following table summarizes the expected characteristic absorption bands in the IR spectrum of this compound, their corresponding vibrational modes, and the anticipated wavenumber ranges based on established spectroscopic principles.[2][3][6][7][8] An experimental spectrum is available in the PubChem database for comparison.[1]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3200 | Broad, Strong | O-H Stretch (Hydrogen-bonded) | Alcohol |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic |

| 2850 - 2700 | Weak, Sharp (often two bands) | C-H Stretch | Aldehyde |

| 1710 - 1685 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |

| 1600 - 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Bend (Scissoring) | -CH₂- |

| ~1390 | Medium | C-H Bend | Aldehyde |

| 1300 - 1200 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1150 - 1050 | Strong | C-O Stretch | Primary Alcohol |

| 1100 - 1000 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

Detailed Spectral Analysis

A detailed analysis of the IR spectrum of this compound reveals the interplay of its constituent functional groups.

-

Hydroxyl Region (3500-3200 cm⁻¹): The presence of a broad and strong absorption band in this region is the primary indicator of the hydroxyl group. The broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties of adjacent molecules.

-

C-H Stretching Region (3100-2700 cm⁻¹): This region provides clear evidence for both the aromatic and aldehydic protons. The absorptions above 3000 cm⁻¹ are attributable to the C-H stretches of the benzene ring. The pair of weak, yet distinct, peaks typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ are highly characteristic of the C-H bond of the aldehyde group and are often referred to as a Fermi doublet.[3]

-

Carbonyl Region (1710-1685 cm⁻¹): The most intense and sharp peak in the spectrum is expected in this region, corresponding to the C=O stretching vibration of the aldehyde. Its position, slightly lower than that of a non-conjugated aldehyde, confirms the electronic effect of the adjacent aromatic ring.[5]

-

Fingerprint Region (below 1600 cm⁻¹): This complex region contains a wealth of structural information.

-

The aromatic C=C stretching vibrations appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹.

-

The strong, broad absorptions between 1300 cm⁻¹ and 1000 cm⁻¹ are a composite of the C-O-C stretching vibrations of the ether linkage and the C-O stretching of the primary alcohol. Phenyl alkyl ethers are known to exhibit two prominent C-O stretching bands.[6][8][9]

-

The pattern of strong bands in the 900-675 cm⁻¹ region, arising from the out-of-plane C-H bending vibrations, is diagnostic of the 1,3- (or meta-) substitution pattern on the benzene ring.

-

Molecular Vibrational Modes Visualization

The following diagram illustrates the key functional groups and their associated vibrational stretching modes that are prominent in the IR spectrum of this compound.

Caption: Key vibrational modes of this compound.

Conclusion

The infrared spectrum of this compound provides a definitive fingerprint of its molecular structure. By systematically analyzing the characteristic absorption bands corresponding to the alcohol, aromatic, aldehyde, and ether functional groups, a high degree of confidence in structural elucidation can be achieved. The combination of a broad O-H stretch, a strong C=O stretch at a frequency indicative of aromatic conjugation, the unique aldehydic C-H stretching signals, and the complex C-O stretching region collectively confirms the identity of this compound. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize IR spectroscopy in the study of this compound and related molecules.

References

- 1. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to the Mass Spectrometry of 3-(2-Hydroxyethoxy)benzaldehyde

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-(2-Hydroxyethoxy)benzaldehyde, a significant organic compound with applications in chemical synthesis and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its analysis, from sample preparation to detailed spectral interpretation. We will explore the predictable yet nuanced fragmentation patterns of this molecule, offering field-proven insights to facilitate its unambiguous identification and characterization.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) presents a unique analytical challenge due to its combination of an aromatic aldehyde and a hydroxyethoxy side chain.[1] Understanding its behavior under mass spectrometric conditions is paramount for quality control, metabolite identification, and reaction monitoring. This guide will focus on Electrospray Ionization (ESI) as the primary ionization technique, given its suitability for moderately polar small molecules, coupled with Collision-Induced Dissociation (CID) for structural elucidation.[2][3]

Experimental Design: A Self-Validating Workflow

A robust analytical method hinges on a well-designed experimental workflow. The following sections outline a systematic approach to the analysis of this compound, ensuring reproducibility and data integrity.

Sample Preparation: The Foundation of Quality Data

For reliable LC-MS analysis, proper sample preparation is critical to remove interferences and ensure compatibility with the ESI source.

Protocol 1: Standard Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for reversed-phase chromatography) to a final concentration in the range of 1-10 µg/mL.[4]

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the mass spectrometer.

-

Vial Transfer: Transfer the filtered solution into an appropriate autosampler vial.

-

Blank Injections: Always run a blank sample (mobile phase) before and after your sample set to ensure there is no carryover.[4]

The choice of reversed-phase solvents like water, acetonitrile, and methanol is preferable for ESI as they facilitate the formation and transfer of ions from the liquid to the gas phase.[5]

Liquid Chromatography: Separating for Clarity

While direct infusion can be used for initial parameter optimization, coupling with liquid chromatography (LC) is essential for analyzing complex mixtures. A standard reversed-phase method is typically effective.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation in positive ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase LC-MS. |

| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for initial screening. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 2-5 µL | A typical volume for analytical LC-MS. |

Mass Spectrometry: Ionization and Detection

The heart of the analysis lies in the mass spectrometer. The following sections detail the optimization of ESI and CID parameters.

Experimental Workflow Diagram

Caption: A streamlined workflow for the mass spectrometric analysis of this compound.

ESI-MS Analysis: Unveiling the Molecular Ion

Electrospray ionization is a "soft" ionization technique, meaning it typically produces the intact molecular ion with minimal fragmentation.[2][3]

Positive vs. Negative Ion Mode

For this compound, positive ion mode is generally preferred. The aldehyde and ether oxygens can be protonated, and the presence of acidic mobile phase additives (like formic acid) facilitates the formation of the protonated molecule, [M+H]⁺. The hydroxyl group could be deprotonated in negative ion mode to form [M-H]⁻, but protonation is often more efficient for this class of compounds.

Optimizing ESI Source Parameters

Fine-tuning the ESI source parameters is crucial for maximizing signal intensity and stability.

Protocol 2: ESI Source Optimization

-

Infusion: Directly infuse the working solution (1-10 µg/mL) into the mass spectrometer at a low flow rate (5-10 µL/min).

-

Initial Settings: Begin with the instrument manufacturer's recommended default settings.

-

Sprayer Voltage: In positive ion mode, start with a sprayer voltage of around +3.5 kV. Gradually increase and decrease the voltage to find the point of maximum stable signal. Excessively high voltages can cause corona discharge and signal instability.

-

Gas Flows: Optimize the nebulizing and drying gas (typically nitrogen) flow rates. The goal is to achieve efficient desolvation without causing excessive cooling, which can suppress ionization.

-

Drying Gas Temperature: A typical starting point is 300-350 °C. Adjust in increments to find the optimal temperature for desolvation of your specific mobile phase.

-

Cone Voltage (or Orifice/Fragmentor Voltage): This parameter can be used to induce "in-source" fragmentation. Start with a low voltage (e.g., 20 V) to observe the intact [M+H]⁺ ion. Gradually increase the voltage (e.g., up to 60-80 V) to promote fragmentation, which can provide preliminary structural information.[5]

Expected Full Scan ESI-MS Spectrum (Positive Ion Mode)

| Ion | Calculated m/z | Expected Observation |